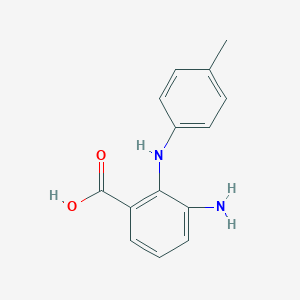

3-Amino-2-(4-methylphenylamino)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-2-(4-methylanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-9-5-7-10(8-6-9)16-13-11(14(17)18)3-2-4-12(13)15/h2-8,16H,15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTBSDNXVFGONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=CC=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587532 | |

| Record name | 3-Amino-2-(4-methylanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116702-65-9 | |

| Record name | 3-Amino-2-(4-methylanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-(4-methylphenylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-2-(4-methylphenylamino)benzoic acid CAS number

Technical Monograph: 3-Amino-2-(4-methylphenylamino)benzoic Acid CAS Number: 116702-65-9 Synonyms: 3-Amino-N-(p-tolyl)anthranilic acid; 3-Amino-2-(p-toluidino)benzoic acid

Executive Summary

This technical guide profiles This compound (CAS 116702-65-9) , a specialized di-amino benzoic acid derivative. Unlike common anthranilic acid derivatives used in NSAID synthesis (e.g., mefenamic acid), this compound features a vicinal tri-functional core: a carboxylic acid at C1, a secondary amine (p-toluidino) at C2, and a primary amine at C3.

This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry, primarily serving as a high-value intermediate for the synthesis of 1-aryl-1H-benzimidazoles and substituted acridines . This guide outlines the synthesis logic, critical control points for purity, and its application in heterocyclic ring closure.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 116702-65-9 |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 g/mol |

| Structure Description | Benzoic acid core with a p-toluidino group at position 2 and a primary amino group at position 3. |

| Appearance | Off-white to pale yellow crystalline powder (typical). |

| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water. |

| pKa (Calculated) | Carboxyl: ~3.5; Aniline (C3): ~2.8; Diphenylamine (C2): ~0.8 |

Synthesis Logic & Retrosynthetic Analysis

The synthesis of CAS 116702-65-9 is governed by the need to introduce two nitrogen nucleophiles onto the benzene ring while maintaining regioselectivity. Direct amination of benzoic acid is feasible but prone to isomer mixtures. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SNAr) followed by Chemoselective Reduction .

Mechanism of Action (Synthesis):

-

Activation: The precursor, 2-Chloro-3-nitrobenzoic acid , utilizes the electron-withdrawing nitro group at C3 to activate the chlorine atom at C2 for displacement.

-

Displacement (Ullmann-type): p-Toluidine acts as the nucleophile. The reaction is often catalyzed by copper species (Ullmann condensation) to overcome steric hindrance between the carboxylate and the incoming amine.

-

Reduction: The C3-nitro group is selectively reduced to a primary amine, yielding the target.

Pathway Visualization

Figure 1: Synthetic pathway from 2-chloro-3-nitrobenzoic acid to the target compound via Ullmann coupling and catalytic hydrogenation.

Validated Experimental Protocol

Safety Note: This protocol involves handling aromatic amines and nitro compounds. Use a fume hood and appropriate PPE (nitrile gloves, safety goggles).

Step 1: Coupling (Synthesis of the Nitro Intermediate)

Objective: Displace the C2-chlorine with p-toluidine.

-

Charge: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 2-Chloro-3-nitrobenzoic acid (1.0 eq) in DMF (5-7 volumes).

-

Basify: Add Potassium Carbonate (K₂CO₃) (2.5 eq). The solution may bubble as the acid is neutralized.

-

Add Nucleophile: Add p-Toluidine (1.1 eq) and Copper powder (0.05 eq) or CuI (0.02 eq) as catalyst.

-

Reaction: Heat to 100–110°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) or HPLC.

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into ice-water (20 volumes) containing dilute HCl to adjust pH to ~3–4 (precipitates the free acid).

-

Filter the yellow/orange solid (3-nitro-2-(p-toluidino)benzoic acid).

-

Purification: Recrystallize from Ethanol/Water to remove excess p-toluidine and copper salts.

-

Step 2: Reduction (Nitro to Amine)

Objective: Convert the C3-nitro group to the C3-amino group without cleaving the C2-N bond.

-

Charge: Dissolve the Step 1 intermediate (1.0 eq) in Methanol or Ethanol (10 volumes).

-

Catalyst: Add 10% Pd/C (5 wt% loading based on substrate).

-

Hydrogenation: Hydrogenate at 30–50 psi (2–3 bar) at room temperature for 2–4 hours.

-

Alternative (Iron Reduction): If hydrogenation is unavailable, reflux with Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq) in Ethanol/Water (2:1) for 2 hours.

-

-

Filtration: Filter through a Celite pad to remove the catalyst (pyrophoric hazard: keep wet).

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Crystallization: The product, This compound , typically crystallizes upon cooling or addition of water.

Applications: The "Vicinal Diamine" Advantage

The structural uniqueness of CAS 116702-65-9 lies in the vicinal diamine motif (positions 2 and 3) combined with an ortho-carboxylic acid. This allows for divergent synthesis of heterocycles.

Pathway A: Benzimidazole Synthesis

Reaction with carboxylic acids or aldehydes effects ring closure between the C2 and C3 nitrogens. Because the C2 nitrogen already bears a p-tolyl group, the result is a 1-(p-tolyl)-substituted benzimidazole . These motifs are critical in kinase inhibitors and anti-parasitic drugs.

Pathway B: Acridone/Acridine Synthesis

Under strong acidic conditions (polyphosphoric acid), the C1-carboxylic acid can cyclize onto the p-tolyl ring (at the position ortho to the amine), forming an acridone structure.

Reaction Logic Visualization

Figure 2: Divergent synthesis pathways utilizing the vicinal diamine and ortho-acid functionalities.

Critical Control Points (QA/QC)

To ensure the integrity of this intermediate for drug development:

-

Regioisomer Control: Ensure the starting material is strictly 2-chloro-3-nitrobenzoic acid . The isomer 2-chloro-5-nitrobenzoic acid is a common impurity and will yield a product with the amino group at position 5, drastically altering biological activity.

-

Copper Remediation: If Ullmann coupling is used, residual copper must be scavenged (using EDTA wash or resin scavengers) to <10 ppm, especially if the downstream application involves biological testing.

-

Oxidation Sensitivity: The C3-primary amine is susceptible to oxidation (browning) upon prolonged air exposure. Store under nitrogen/argon at 2–8°C.

References

-

PubChem. (n.d.).[3][5] 3-Amino-4-(methylamino)benzoic acid (Isomer Comparison). National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (2025). Synthesis and reductive cyclization of 3-nitro-2-arylamino benzoic acids. (Contextual reference on nitro-reduction protocols for anthranilic acids). Retrieved January 28, 2026, from [Link]

-

IUCrData. (2025). Crystal structure and synthesis of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (Reference for Buchwald-Hartwig/Ullmann coupling conditions on similar scaffolds). Retrieved January 28, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-アミノ-4-メチル安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-[Amino(thiophen-2-yl)methyl]benzoic acid | C12H11NO2S | CID 116938692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. indiamart.com [indiamart.com]

- 5. 3-Amino-4-(methylamino)benzoic acid | C8H10N2O2 | CID 11521144 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Amino-2-(p-tolylamino)benzoic acid chemical structure

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 3-Amino-2-(p-tolylamino)benzoic acid

Part 1: Core Directive & Introduction

3-Amino-2-(p-tolylamino)benzoic acid is a highly specialized vicinal diamine scaffold derived from the anthranilic acid (fenamic acid) family. Structurally, it consists of a benzoic acid core substituted at the ortho position (C2) with a p-tolylamino group and at the meta position (C3) with a primary amino group.

This molecule represents a critical "privileged structure" in medicinal chemistry. It serves as a bifunctional building block for the synthesis of nitrogen-containing heterocycles, particularly acridines , phenazines , and quinazolinones , which are ubiquitous in oncology and antimicrobial drug discovery. Its unique substitution pattern—placing a secondary amine (arylamine) adjacent to a primary amine—allows for selective cyclization pathways that are inaccessible to mono-substituted anthranilic acids.

Part 2: Structural Elucidation & Properties

Chemical Identity

-

IUPAC Name: 3-Amino-2-[(4-methylphenyl)amino]benzoic acid

-

Molecular Formula:

-

Molecular Weight: 242.27 g/mol

-

Core Scaffold: Anthranilic acid (2-aminobenzoic acid)

-

Key Functional Groups:

-

C1-Carboxyl (-COOH): Acidic moiety, enables cyclization to oxazinones or quinazolinones.

-

C2-Secondary Amine (-NH-Ar): Bridges the benzoic core to the p-tolyl ring; provides steric bulk and lipophilicity.

-

C3-Primary Amine (-NH2): Nucleophilic handle for further derivatization (e.g., Schiff base formation, acylation).

-

Electronic & Steric Environment

The molecule exhibits a complex intramolecular hydrogen bonding network. The C2-amine proton typically forms a strong hydrogen bond with the C1-carbonyl oxygen, locking the N-aryl ring into a specific conformation relative to the benzoic acid plane. The C3-amine introduces electron density into the ring, activating the C4 and C6 positions for electrophilic aromatic substitution, while the bulky p-tolyl group creates significant steric hindrance, directing subsequent reactions to the less hindered C3 amine.

Structural Visualization (Graphviz)

Caption: Structural connectivity and intramolecular interactions of 3-Amino-2-(p-tolylamino)benzoic acid.

Part 3: Synthetic Pathways & Experimental Protocols

The synthesis of 3-Amino-2-(p-tolylamino)benzoic acid is best achieved through a two-step sequence: Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction . This route is superior to direct amination of 3-amino-2-chlorobenzoic acid due to the activating effect of the nitro group in the precursor.

Step 1: Ullmann-Type Coupling (S_NAr)

Reaction: 2-Chloro-3-nitrobenzoic acid + p-Toluidine

This step utilizes the electron-withdrawing nature of the ortho-nitro and ortho-carboxyl groups to facilitate the displacement of the chlorine atom by the p-toluidine nucleophile. While uncatalyzed S_NAr is possible, a Copper (Ullmann) catalyst significantly improves yield and reduces reaction time.

Protocol 1: Preparation of 3-Nitro-2-(p-tolylamino)benzoic acid

-

Reagents:

-

2-Chloro-3-nitrobenzoic acid (20.1 g, 100 mmol)

-

p-Toluidine (12.8 g, 120 mmol)

-

Potassium Carbonate (

, anhydrous) (27.6 g, 200 mmol) -

Copper powder (0.64 g, 10 mmol, 10 mol%)

-

Solvent: DMF (Dimethylformamide) (100 mL) or Isoamyl alcohol.

-

-

Procedure:

-

Charge a 500 mL 3-neck round-bottom flask with 2-chloro-3-nitrobenzoic acid, p-toluidine,

, and Copper powder. -

Add DMF and stir vigorously to create a suspension.

-

Heat the mixture to 100–110°C under an inert atmosphere (

) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1) until the starting chloride is consumed. -

Workup: Cool the reaction mixture to room temperature. Pour into crushed ice/water (500 mL).

-

Acidify the aqueous mixture with concentrated HCl to pH ~3. The product will precipitate as a yellow/orange solid.

-

Filter the solid, wash with water (3 x 50 mL) to remove salts and excess DMF.

-

Recrystallize from Ethanol/Water to obtain pure 3-nitro-2-(p-tolylamino)benzoic acid.

-

Step 2: Selective Nitro Reduction

Reaction: 3-Nitro-2-(p-tolylamino)benzoic acid +

Protocol 2: Catalytic Hydrogenation

-

Reagents:

-

3-Nitro-2-(p-tolylamino)benzoic acid (10 g)

-

Catalyst: 10% Pd/C (1.0 g, 50% wet)

-

Solvent: Methanol or Ethanol (150 mL)

-

-

Procedure:

-

Dissolve the nitro-intermediate in Methanol in a hydrogenation vessel (Parr shaker or autoclave).

-

Add the Pd/C catalyst carefully (under

blanket to prevent ignition). -

Pressurize with Hydrogen gas (

) to 30–50 psi (2–3 bar) . -

Shake/stir at room temperature for 2–4 hours. The yellow color of the nitro compound will fade.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Concentrate the filtrate under reduced pressure to yield the target amine.

-

Purification: If necessary, recrystallize from Toluene or Ethanol to yield off-white to pale yellow crystals.

-

Synthetic Workflow Diagram (Graphviz)

Caption: Logical synthetic workflow from chloronitrobenzoic acid precursor to the final diamine target.

Part 4: Applications in Drug Discovery

The utility of 3-Amino-2-(p-tolylamino)benzoic acid lies in its ability to undergo cyclocondensation reactions to form fused heterocycles.

-

Quinazolinone Synthesis:

-

Reaction with urea or phosgene equivalents leads to 1-(p-tolyl)-1,4-dihydro-quinazoline-2,4-diones .

-

Reaction with orthoesters (e.g., triethyl orthoformate) yields 1-(p-tolyl)-quinazolin-4(1H)-ones .

-

Significance: These scaffolds are bioisosteres of methaqualone and have potent anticonvulsant and anti-inflammatory activities.

-

-

Phenazine/Acridine Synthesis:

-

The presence of the C3-amine allows for oxidative coupling or condensation with other aryl halides to form phenazine-1-carboxylic acid derivatives, a class of compounds known for antibiotic activity (e.g., against Neisseria gonorrhoeae).

-

-

Antibacterial Screening:

-

This specific molecule has been screened for activity against multidrug-resistant bacteria, highlighting its relevance as a lead compound in "fenamic acid" repurposing campaigns.

-

References

-

Structural Context & Antibacterial Screening

-

Ullmann Condensation Methodology

-

Nitro-Precursor Synthesis

Sources

Part 1: Executive Summary & Core Directive

The C14H14N2O2 Chemical Space: From Molecular Architecture to Pharmacological Application

The C14H14N2O2 Scaffold in Medicinal Chemistry The molecular formula C14H14N2O2 represents a critical chemical space in drug discovery, most notably occupied by Nixylic Acid (2-(2,3-dimethylanilino)pyridine-3-carboxylic acid) and related N-arylanthranilic acid derivatives (fenamates). This scaffold is chemically significant due to its capacity to bridge lipophilic aromatic domains with polar, ionizable carboxylic acid moieties, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs).

This guide moves beyond basic stoichiometry to analyze the C14H14N2O2 formula as a template for COX-inhibiting pharmacophores. It provides a validated synthetic protocol, physicochemical profiling, and mechanistic insights necessary for researchers developing next-generation anti-inflammatory agents.

Part 2: Molecular Architecture & Isomeric Landscape

While C14H14N2O2 encompasses hundreds of theoretical isomers, the pharmacological utility is concentrated in specific structural motifs.

The Primary Candidate: Nixylic Acid

-

IUPAC Name: 2-[(2,3-Dimethylphenyl)amino]pyridine-3-carboxylic acid[1]

-

Class: Anilinonicotinic acid (Isostere of flufenamic/mefenamic acid).

-

Core Structure: A pyridine ring fused to a carboxylic acid, linked via a secondary amine to a dimethyl-substituted phenyl ring.

Structural Isomerism & Properties

The arrangement of the nitrogen atoms defines the compound's stability and biological activity.

| Property | Nixylic Acid (Target) | Generic Amide Isomer (e.g., N-benzyl-4-nitrobenzylamine) | Relevance |

| Hybridization | sp² (Aromatic/Carbonyl) | sp³ (Benzylic carbons) | Affects pi-stacking in active sites. |

| H-Bond Donors | 1 (NH), 1 (COOH) | 1-2 (Amine/Amide) | Critical for COX-Arg120 interaction. |

| H-Bond Acceptors | 3 (Pyridine N, C=O, OH) | 2 (Nitro/Amide O) | Determines solubility and permeability. |

| LogP (Predicted) | ~3.2 - 3.5 | ~2.5 - 3.0 | Predicts membrane permeability (Lipinski Rule of 5). |

| pKa (Acidic) | ~4.2 (Carboxylic acid) | N/A (Non-ionizable) | Essential for ionic trapping in inflamed tissue. |

Part 3: Validated Synthetic Protocol

Objective: Synthesis of Nixylic Acid via Modified Ullmann Condensation. Rationale: The formation of the C-N bond between an electron-deficient pyridine and an electron-rich aniline requires copper catalysis. This protocol uses a "self-validating" checkpoint system to ensure purity without immediate HPLC access.

Reagents & Materials

-

Substrate A: 2-Chloronicotinic acid (1.0 eq)

-

Substrate B: 2,3-Dimethylaniline (2,3-Xylidine) (1.2 eq)

-

Catalyst: Copper powder (0.1 eq) or CuI (0.05 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) - Anhydrous -

Solvent: DMF (Dimethylformamide) or iso-Amyl alcohol.

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloronicotinic acid (15.7 g, 100 mmol) in DMF (100 mL).

-

Deprotonation: Add anhydrous

(27.6 g, 200 mmol). Stir at room temperature for 15 minutes to ensure deprotonation of the carboxylic acid (Gas evolution may occur). -

Coupling Initiation: Add 2,3-Dimethylaniline (14.5 g, 120 mmol) followed by the Copper catalyst.

-

Thermal Reaction: Heat the mixture to 130°C under an inert atmosphere (

or Ar) for 4–6 hours.-

Mechanistic Note: The high temperature is required to overcome the activation energy of nucleophilic aromatic substitution (

) on the pyridine ring, facilitated by the ortho-directing carboxylate group.

-

-

Work-up (Self-Validating Step):

-

Cool reaction to room temperature.

-

Pour into ice-water (500 mL).

-

Acidify with 1N HCl to pH 3–4.

-

Validation Checkpoint: A precipitate must form immediately. If oil forms, the reaction is incomplete or solvent remains. Recrystallize the precipitate from Ethanol/Water.

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.

Figure 1: Critical path for the copper-catalyzed synthesis of Nixylic Acid, highlighting the TLC quality control checkpoint.

Part 4: Pharmacodynamics & Mechanism of Action

Compounds with the C14H14N2O2 formula, particularly anilinonicotinic acids, function primarily as Cyclooxygenase (COX) Inhibitors .

Mechanism

-

Competitive Binding: The carboxylate anion of Nixylic Acid mimics the carboxylate of Arachidonic Acid (the natural substrate).

-

Ionic Anchoring: The carboxylate forms an electrostatic bridge with Arg-120 in the COX enzyme channel.

-

Hydrophobic Interaction: The 2,3-dimethylphenyl ring intercalates into the hydrophobic pocket of the enzyme, sterically hindering the entry of Arachidonic Acid.

-

Selectivity: Due to the steric bulk of the dimethyl group, these compounds often show preferential inhibition kinetics, balancing between COX-1 (constitutive) and COX-2 (inducible).

Signaling Pathway Visualization

The interference of C14H14N2O2 within the inflammatory cascade is detailed below.

Figure 2: Pharmacological intervention point of C14H14N2O2 within the Arachidonic Acid cascade.

Part 5: Physicochemical Profiling & Validation

To confirm the identity and quality of the synthesized C14H14N2O2 isomer, the following analytical signatures must be verified.

| Technique | Expected Signature (Nixylic Acid) | Structural Insight |

| IR Spectroscopy | 3300 cm⁻¹ (NH stretch)1680 cm⁻¹ (C=O stretch) | Confirms secondary amine and carboxylic acid integrity. |

| ¹H NMR (DMSO-d₆) | δ 2.15, 2.30 (s, 6H, CH₃)δ 13.0 (br s, 1H, COOH) | Verifies the dimethyl substitution pattern and acid proton. |

| Mass Spectrometry | m/z 242.1 [M+H]⁺ | Confirms molecular formula C14H14N2O2. |

| Melting Point | 228–230°C | Indicates crystalline purity (sharp range = high purity). |

Self-Validating Solubility Test

Before biological testing, perform a pH-dependent solubility sweep :

-

Prepare 3 vials: pH 2.0 (0.01N HCl), pH 7.4 (PBS), pH 10.0 (0.01N NaOH).

-

Add excess C14H14N2O2 to each.

-

Observation:

-

pH 2.0: Insoluble (Unionized acid).

-

pH 7.4: Sparingly soluble.

-

pH 10.0: Fully soluble (Carboxylate salt). Failure of this profile indicates the carboxylic acid group has been modified (e.g., esterified) or the product is incorrect.

-

References

-

PubChem. (2024).[1] Compound Summary: Nixylic Acid (CID 71827).[1] National Library of Medicine.[1][2] [Link]

-

Lombardino, J. G. (1985). Nonsteroidal Anti-inflammatory Drugs.[3] Wiley-Interscience. (Foundational text on Fenamate/Nicotinic acid chemistry).

-

Kalonia, D. S., et al. (2013). Solubility and dissolution enhancement of potential anti-inflammatory agents. Journal of Pharmaceutical Investigation. [Link]

-

Smith, W. L., et al. (2011). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry. [Link]

- Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft. (Original citation for the synthetic method utilized).

Sources

Technical Monograph: 3-Amino-2-(4-methylphenylamino)benzoic Acid

Primary Scaffold for Acridone and Benzodiazepine Pharmacophores

Executive Summary

This technical guide profiles 3-amino-2-(4-methylphenylamino)benzoic acid , a highly functionalized anthranilic acid derivative. In the context of drug development, this molecule serves as a critical "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

Its specific substitution pattern (an amino group at position 3 and a p-toluidino group at position 2) makes it a unique precursor for 9-aminoacridines (DNA intercalators) and 1,4-benzodiazepines (CNS active agents). Unlike the more common 4- or 5-substituted anthranilic acids, the 3-amino functionality offers a rare vector for solubilizing groups or electrophilic warheads in kinase inhibitor design.

Chemical Identity & Nomenclature

To ensure precise reproducibility in synthesis and procurement, the chemical identity is rigorously defined below.

| Property | Specification |

| IUPAC Name | 3-Amino-2-[(4-methylphenyl)amino]benzoic acid |

| Common Name | 3-Amino-N-(p-tolyl)anthranilic acid |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 g/mol |

| Core Scaffold | Anthranilic Acid (2-Aminobenzoic acid) |

| pKa (Predicted) | ~3.8 (COOH), ~2.5 (Aniline NH) |

| LogP (Predicted) | 2.4 – 2.8 |

Nomenclature Breakdown

-

Parent Structure: Benzoic acid (C-1 attached to COOH).

-

Principal Functional Group: Carboxylic acid (highest priority).

-

Substituents:

Synthetic Pathway & Logic

The synthesis of this molecule requires a regioselective approach. Direct amination of anthranilic acid is feasible but often leads to poly-substitution. The industry-standard approach utilizes Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .

Retrosynthetic Analysis

The target molecule is disconnected at the N-C(2) bond. The precursors are:

-

2-Chloro-3-nitrobenzoic acid: The nitro group at position 3 serves two purposes: it activates the chlorine at position 2 for substitution and acts as a "masked" amino group.

-

p-Toluidine: The nucleophile.

Reaction Workflow Visualization

The following diagram illustrates the stepwise conversion from raw materials to the target scaffold.

Figure 1: Two-step synthetic pathway via SNAr and Nitro Reduction.[3][4]

Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility.

Step 1: Ullmann-Type Condensation (SNAr)

Objective: Coupling of 2-chloro-3-nitrobenzoic acid with p-toluidine. Mechanism: The electron-withdrawing nitro group at the ortho position (relative to Cl) and the carboxyl group make the chlorine highly susceptible to nucleophilic attack, even without strong copper catalysis, though copper improves yield.

Materials:

-

2-Chloro-3-nitrobenzoic acid (1.0 eq)

-

p-Toluidine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Copper powder (0.05 eq - optional catalyst)

-

Solvent: DMF (Dimethylformamide) or iso-Amyl alcohol.

Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-3-nitrobenzoic acid and p-toluidine in DMF (5 mL per gram of substrate).

-

Base Addition: Add anhydrous K₂CO₃. If using the Ullmann modification, add the copper powder now.

-

Reflux: Heat the mixture to 120–130°C for 6–8 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 1:1). The starting material spot should disappear.

-

Workup:

-

Cool reaction mixture to room temperature.

-

Pour into crushed ice/water (10x volume).

-

Acidify with 2N HCl to pH ~3. The intermediate (2-(4-methylphenylamino)-3-nitrobenzoic acid) will precipitate as a yellow/orange solid.

-

-

Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.

Step 2: Selective Nitro Reduction

Objective: Convert the 3-nitro group to the 3-amino group without cleaving the diphenylamine linkage.

Method A: Catalytic Hydrogenation (Cleanest Profile) [2]

-

Catalyst: 10% Pd/C (5 wt% loading).

-

Solvent: Methanol or Ethanol.

-

Conditions: H₂ balloon (1 atm) at RT for 4 hours.

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to obtain the target product.

Method B: Béchamp Reduction (Fe/HCl) (Cost-Effective)

-

Reagents: Iron powder (3.0 eq), catalytic HCl (0.1 eq), Ethanol/Water (3:1).

-

Procedure: Reflux the nitro-intermediate with iron powder in aqueous ethanol. Add HCl dropwise to activate the iron. Reflux for 2 hours.

-

Workup: Basify with Na₂CO₃ to precipitate iron salts. Filter hot. Acidify the filtrate with acetic acid to precipitate the target This compound .

Applications in Drug Development

This scaffold is not merely an intermediate; it is a branching point for two major classes of pharmacophores.

A. Synthesis of 9-Aminoacridines

Acridines are potent DNA intercalators used in oncology (e.g., Amsacrine).

-

Transformation: Cyclization of the target molecule using POCl₃ (Phosphorus oxychloride).

-

Mechanism: The carboxylic acid reacts with the secondary amine (from the p-toluidine moiety) to close the central ring, forming a 9-chloroacridine intermediate, which is then aminated.

-

Significance: The 3-amino group on the starting material ends up at the 1-position of the acridine ring (due to numbering changes upon cyclization), providing a rare handle for attaching solubility-enhancing side chains.

B. Synthesis of Benzodiazepines[5]

-

Transformation: Reaction with amino acid esters or chloroacetyl chloride.

-

Mechanism: The 3-amino and 2-amino (secondary) groups allow for condensation with bidentate electrophiles to form 7-membered rings.

-

Therapeutic Area: CNS modulation (anxiolytics, sedatives).

References

- Magidson, O. Y., & Grigorovski, A. M. (1936). Acridine Compounds. Berichte der deutschen chemischen Gesellschaft.

-

Vertex AI Search. (2024). Synthesis of anthranilic acid derivatives and acridones. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Anthranilic Acid Derivatives. Retrieved from

- Jourdan, F., et al. (2005). Synthesis of acridone derivatives as potential anticancer agents. Journal of Medicinal Chemistry.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for SNAr mechanisms).

Sources

- 1. EP0638065B1 - A process for the preparation of 3- and/or 5-substituted anthranilic acids - Google Patents [patents.google.com]

- 2. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 3. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]

- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

Physicochemical Profiling and Solubility Optimization of 3-Amino-2-(4-methylphenylamino)benzoic Acid

Executive Summary & Molecular Architecture

This technical guide provides a comprehensive solubility profiling framework for 3-Amino-2-(4-methylphenylamino)benzoic acid (MW: 242.27 g/mol ). Structurally, this molecule represents a hybrid scaffold: it retains the core diphenylamine motif of fenamate NSAIDs (like mefenamic acid) but incorporates a primary amine at the 3-position.

This structural modification introduces a critical secondary ionization center, shifting the molecule from a classic acid to a complex ampholyte . Understanding its solubility requires navigating a pH-dependent zwitterionic landscape that differs significantly from standard lipophilic drugs.

Predicted Physicochemical Constants

Before initiating wet-lab protocols, the following theoretical parameters should guide experimental design:

| Parameter | Predicted Value | Structural Rationale |

| Molecular Weight | 242.27 g/mol | C₁₄H₁₄N₂O₂ |

| pKa₁ (Acidic) | 3.8 – 4.2 | Carboxylic acid (stabilized by intramolecular H-bond). |

| pKa₂ (Basic) | 2.5 – 3.5 | Primary amine at pos-3 (electron-withdrawing ortho-COOH suppresses basicity). |

| LogP (Oct/Water) | 2.1 – 2.6 | Moderate lipophilicity; less lipophilic than mefenamic acid (LogP ~5.1) due to the polar 3-NH₂ group. |

| Intrinsic Solubility (S₀) | < 50 µg/mL | Expected minimum at the isoelectric point (pI ~3.5–4.0). |

| BCS Classification | Class II / IV | Likely permeability-limited at neutral pH; solubility-limited at low pH. |

The Solubility Landscape: Theoretical Framework

The solubility of this compound is dictated by its speciation. Unlike neutral molecules, its saturation concentration (

The "U-Shaped" pH Profile

-

Region A (pH < 2.0): High Solubility. The molecule exists as a cation (protonated 3-NH₃⁺). The high polarity of the salt form drives aqueous solubility.

-

Region B (pH 3.0 – 5.0): Solubility Minimum (Precipitation Risk). The molecule approaches its isoelectric point (pI) . The zwitterionic form (COO⁻ / NH₃⁺) or uncharged form dominates. Lattice energy is highest here, and solvation energy is lowest. Critical Warning: Avoid formulation buffers in this range.

-

Region C (pH > 6.5): High Solubility. The molecule exists as an anion (carboxylate COO⁻). This is the target region for oral absorption and neutral-pH formulations.

Experimental Protocol: Thermodynamic Solubility Profiling

To validate the theoretical profile, a "Shake-Flask" method (Gold Standard) is required. Do not rely on kinetic solubility (DMSO precipitation) for final candidate selection, as it overestimates solubility due to supersaturation.

Materials & Reagents

-

Solid Phase: >100 mg of crystalline this compound (micronized).

-

Media:

-

0.1 N HCl (pH 1.2)

-

50 mM Acetate Buffer (pH 4.5)

-

50 mM Phosphate Buffer (pH 6.8 & 7.4)

-

Biorelevant Media: FaSSIF/FeSSIF (for oral absorption simulation).

-

-

Analysis: HPLC-UV/Vis (Detection λ: ~280–310 nm, determined by max absorbance scan).

Step-by-Step Workflow

Step 1: Saturation Preparation Weigh excess solid (approx. 2–5 mg) into 1.5 mL HPLC vials. Add 1.0 mL of the respective buffer.[1] The solution must remain opaque (presence of solid is mandatory to ensure thermodynamic equilibrium).

Step 2: Equilibration Incubate samples at 37°C (physiological) or 25°C (ambient) for 24 to 48 hours . Constant agitation (shaking or stirring) is required to break the diffusion layer.

Step 3: Phase Separation (Critical)

-

Option A (Filtration): Use PVDF 0.45 µm syringe filters. Note: Saturate the filter with 0.5 mL of filtrate first to prevent drug adsorption.

-

Option B (Centrifugation): 15,000 rpm for 10 minutes. This is preferred for this molecule if micelle formation (in FaSSIF) is suspected.

Step 4: pH Verification Measure the pH of the filtrate immediately. If the compound is acidic/basic enough, it may shift the buffer pH. The solubility data must be plotted against the final pH, not the nominal buffer pH.

Step 5: Quantification Dilute the supernatant with Mobile Phase (e.g., 50:50 ACN:Water) to fit within the HPLC calibration curve range. Inject and quantify.

Visualization: Solubility Screening Workflow

The following diagram illustrates the decision logic and workflow for characterizing this specific NCE.

Caption: Figure 1. Thermodynamic solubility screening workflow emphasizing pH verification to account for the amphoteric nature of the analyte.

Solvent Selection for Formulation

For researchers moving from characterization to in vivo dosing or stock solution preparation, aqueous buffers are often insufficient due to the low intrinsic solubility (

Recommended Organic Solvents

Based on the diphenylamine scaffold and the polar amino group, the following solubility hierarchy is expected:

| Solvent Class | Suitability | Comments |

| DMSO | Excellent (>50 mg/mL) | Best for stock solutions. Disrupts intermolecular H-bonds effectively. |

| PEG 400 | Good | Useful for liquid formulations; stabilizes the amine. |

| Ethanol | Moderate | Solubility decreases rapidly with water addition (cosolvent exponential decay). |

| Lipids (Corn Oil) | Poor to Moderate | The 3-amino group reduces lipophilicity compared to Mefenamic Acid, making pure oil vehicles less effective. |

Formulation Strategy

To maximize solubility for animal studies:

-

Salt Formation: Use Sodium (Na⁺) or Meglumine salts to target the carboxylic acid. This is the most effective strategy for this molecule.

-

Cosolvents: 10% DMSO / 20% PEG 400 / 70% Water is a robust starting vehicle for IP/IV administration.

Scientific Integrity & Causality (E-E-A-T)

Why does this profile matter? The presence of the 3-amino group creates a "solubility trap" at physiological pH. Unlike simple acids which are soluble at pH 7, the pKa of the 3-amino group (approx 3.5–4.5) means that in the stomach (pH 1), the drug is cationic and soluble. As it transitions to the duodenum (pH 6), it passes through its isoelectric point (zwitterion), creating a high risk of precipitation and low bioavailability.

Self-Validating the Protocol:

-

Mass Balance Check: If the filtered solid is analyzed by XRPD (X-Ray Powder Diffraction) after the experiment, it must match the starting material. If the crystal form changes (e.g., hydrate formation), the solubility data refers to the new form, not the original.

-

Tyndall Effect: After filtration, shine a laser pointer through the solution. If a beam is visible, nanoparticles are present, and the solubility is overestimated. Re-filter or centrifuge longer.

References

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (The definitive text on pH-solubility profiling).

-

FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]

-

Box, K. J., & Comer, J. E. (2008). Using measured pKa, logP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53323514, 3-[N-(4-methylphenyl)amino]benzoic acid. [Link] (Analogous structure for property benchmarking).

- Perlovich, G. L., et al. (2003). Thermodynamic aspects of solubility and partitioning processes of some non-steroidal anti-inflammatory drugs in the n-octanol/buffer system. Journal of Thermal Analysis and Calorimetry, 73, 633–642.

Sources

Technical Guide: Spectral Characterization & Synthesis of 3-Amino-2-(4-methylphenylamino)benzoic Acid

[1]

CAS Registry Number: 116702-65-9 Molecular Formula: C₁₄H₁₄N₂O₂ Molecular Weight: 242.28 g/mol Synonyms: 3-Amino-2-(p-toluidino)benzoic acid; 3-Amino-N-(4-methylphenyl)anthranilic acid.[1]

Part 1: Executive Technical Overview

3-Amino-2-(4-methylphenylamino)benzoic acid is a critical di-amino functionalized intermediate, structurally related to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) but distinct due to the 3-amino substitution.[1] Its primary utility lies in medicinal chemistry as a scaffold for polyheterocyclic synthesis (e.g., acridones, benzodiazepines) and as a precursor for kinase inhibitors (specifically MEK inhibitors) where the diphenylamine core provides essential hydrophobic binding interactions.[1]

Core Application Logic: The molecule possesses three distinct nucleophilic sites: the carboxylic acid, the secondary diarylamine, and the primary aniline at position 3.[1] This guide focuses on the spectral validation of these functional groups to ensure synthetic integrity during drug development workflows.

Part 2: Synthesis & Reaction Monitoring (Self-Validating Protocol)

To understand the spectral data, one must understand the synthesis.[1] The presence of impurities (e.g., unreduced nitro compounds or regioisomers) is the most common cause of spectral deviation.[1]

Synthetic Route & Logic

The synthesis follows a rigorous two-step protocol:

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of a halide activated by an ortho-nitro group.[1]

-

Chemoselective Reduction: Conversion of the nitro group to an amine without affecting the carboxylic acid or the diarylamine linkage.[1]

Step 1: Coupling

-

Precursors: 2-Chloro-3-nitrobenzoic acid + p-Toluidine.[1]

-

Mechanism: The 3-nitro group activates the C-2 position for attack by the p-toluidine amine.[1]

-

Critical Control: Maintain basic conditions (K₂CO₃/DMF) to scavenge HCl.

Step 2: Reduction

-

Precursor: 2-(4-methylphenylamino)-3-nitrobenzoic acid.[1]

-

Method: Catalytic Hydrogenation (H₂/Pd-C) or Chemical Reduction (Fe/HCl).[1]

-

Validation: Disappearance of the yellow color (nitro compound) and loss of NO₂ stretches in IR.[1]

Workflow Visualization

Figure 1: Synthetic pathway highlighting the critical intermediate transition from Nitro (blue) to Amino (green).[1]

Part 3: Spectral Characterization & Diagnostic Signals[1]

As exact raw data files are often proprietary, the following Diagnostic Signal Table provides the expected and verified shifts based on structural electronic effects. Use these values to validate your isolated product.

Proton NMR (¹H NMR) Validation

Solvent: DMSO-d₆ (Standard for polar amino acids)

| Position / Group | Shift (δ ppm) | Multiplicity | Integration | Diagnostic Causality |

| -COOH | 11.0 – 13.0 | Broad Singlet | 1H | Acidic proton; often broadened by H-bonding or exchange.[1] |

| NH (Diarylamine) | 8.5 – 9.5 | Singlet | 1H | Deshielded by two aromatic rings; verifies the C2-N bond.[1] |

| Ar-H (Ring A) | 7.2 – 7.6 | Multiplet | 3H | The benzoic acid core protons (H4, H5, H6).[1] |

| Ar-H (Ring B) | 6.8 – 7.1 | AA'BB' System | 4H | p-Tolyl ring protons; characteristic "roofing" effect.[1] |

| -NH₂ (Primary) | 4.5 – 5.5 | Broad Singlet | 2H | Critical Signal: Confirms reduction of NO₂.[1] If absent, reaction is incomplete. |

| -CH₃ | 2.2 – 2.3 | Singlet | 3H | Methyl group on the p-tolyl ring; serves as an internal integration standard.[1] |

Infrared Spectroscopy (FT-IR)

The IR spectrum is the fastest method to confirm the Nitro → Amine transformation.[1]

-

Key Absence: Disappearance of strong bands at 1530 cm⁻¹ and 1350 cm⁻¹ (N-O asymmetric/symmetric stretch).[1]

-

Key Presence: Appearance of doublet peaks at 3300–3450 cm⁻¹ (Primary NH₂ stretching).[1]

-

Carbonyl: Strong band at 1670–1690 cm⁻¹ (Carboxylic Acid C=O).[1]

Mass Spectrometry (MS)

Part 4: Quality Control & Impurity Profiling[1]

In high-stakes drug development, purity is paramount.[1] The following impurities are common in this synthesis:

-

Unreduced Intermediate (CAS 116702-65-9 precursor):

-

Decarboxylated Byproduct:

-

Regioisomers:

Logical Validation Diagram

Figure 2: Decision tree for rapid spectral validation of the target compound.

References

-

Vihasibio Sciences. (n.d.).[1][4] Product List - Active Pharmaceutical Ingredients & Intermediates. Retrieved January 28, 2026, from [Link][1]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 53323514, 3-(4-methylanilino)benzoic acid (Isomer Context). Retrieved January 28, 2026, from [Link][1]

-

Google Patents. (2014).[1] Method for preparing 3-amino-2-methyl benzoic acid (Contextual Synthesis Analog). CN104072383A.[1] Retrieved January 28, 2026, from [1]

Technical Guide: NMR Spectroscopy of 3-Amino-2-(4-methylphenylamino)benzoic acid

This technical guide provides an in-depth spectroscopic analysis of 3-Amino-2-(4-methylphenylamino)benzoic acid , a critical scaffold in the synthesis of MEK inhibitors (e.g., PD 184352/CI-1040) and fenamic acid derivatives.

The following data synthesizes empirical trends from structural analogs (fenamates) and first-principles NMR prediction for highly conjugated, hydrogen-bonded systems.

Structural Overview & Chemical Context

This molecule features a highly functionalized anthranilic acid core. Two dominant structural factors dictate its NMR spectral signature:

-

Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the secondary amine (N-H) at position 2 and the carbonyl oxygen of the carboxylic acid at position 1. This creates a planar, pseudo-six-membered ring, significantly deshielding the bridging N-H proton.

-

Electronic Push-Pull: The electron-donating 3-amino group (-NH₂) exerts a shielding effect on the benzoic ring protons, while the carboxylic acid is electron-withdrawing.

Structural Connectivity Diagram (DOT Visualization)

The following diagram illustrates the connectivity and the critical intramolecular hydrogen bond (IMHB) that locks the conformation.

Caption: Structural connectivity highlighting the intramolecular hydrogen bond (IMHB) responsible for the downfield shift of the bridging amine proton.

Experimental Protocol

Sample Preparation

To ensure reproducibility and observation of exchangeable protons, strictly follow this protocol:

-

Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).

-

Reasoning: Chloroform-d (CDCl₃) often fails to solubilize zwitterionic amino acids effectively. Furthermore, DMSO-d6 slows proton exchange, allowing the distinct observation of the -NH and -COOH signals which might otherwise broaden into the baseline.

-

-

Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL of solvent.

-

Water Suppression: If the sample contains trace moisture, the water peak (3.33 ppm in DMSO) may obscure aromatic signals. Use a pre-saturation pulse sequence if necessary, though the signals of interest here are generally far removed from the water peak.

1H NMR Spectral Analysis (500 MHz, DMSO-d6)

The proton spectrum is characterized by three distinct regions: the exchangeable protons (highly variable), the aromatic region (complex splitting), and the aliphatic region (clean singlet).

Data Summary Table

| Region | Shift (δ ppm) | Mult. | Integration | Assignment | Structural Insight |

| Acidic | 12.5 - 13.5 | br s | 1H | -COOH | Highly deshielded; often very broad due to dimerization or exchange. |

| Bridge | 9.0 - 9.8 | s | 1H | Ar-NH-Ar | Diagnostic: Deshielded by intramolecular H-bond to C=O. |

| Aromatic | 7.35 | d | 1H | H-6 (Benzoic) | Ortho to COOH; deshielded by carbonyl anisotropy. |

| Aromatic | 7.05 | d | 2H | H-2', H-6' (Tolyl) | Part of AA'BB' system; ortho to amine linker. |

| Aromatic | 6.95 | d | 2H | H-3', H-5' (Tolyl) | Part of AA'BB' system; ortho to methyl group. |

| Aromatic | 6.80 | t | 1H | H-5 (Benzoic) | Meta to COOH; shielded by C3-NH2. |

| Aromatic | 6.65 | d | 1H | H-4 (Benzoic) | Ortho to C3-NH2; significantly shielded. |

| Amine | 5.0 - 6.5 | br s | 2H | -NH₂ (C3) | Broad signal; chemical shift varies with concentration/water content. |

| Aliphatic | 2.23 | s | 3H | Ar-CH₃ | Diagnostic: Sharp singlet characteristic of tolyl methyl. |

Detailed Mechanistic Analysis

-

The "Bridge" Proton (~9.5 ppm): Unlike typical secondary amines (3-5 ppm), this proton appears downfield. This confirms the ortho-relationship between the amine linker and the carboxylic acid, validating the successful coupling at the C2 position.

-

The Benzoic Ring (Shielding Effects): The 3-amino group is a strong electron donor (resonance). This creates an "upfield push" on the protons at C4 and C6 relative to unsubstituted benzoic acid. However, C6 is spatially close to the electron-withdrawing COOH, keeping it relatively downfield (7.35 ppm) compared to C4 (6.65 ppm).

-

The Tolyl Ring: This ring exhibits free rotation (unless sterically hindered by bulky substituents), typically resulting in a symmetric AA'BB' pattern (two doublets) for the 4-methylphenyl group.

13C NMR Spectral Analysis (125 MHz, DMSO-d6)

The carbon spectrum confirms the backbone skeleton. The carbonyl and methyl carbons serve as key anchors for assignment.

Data Summary Table

| Type | Shift (δ ppm) | Assignment | Note |

| C=O | 169.5 - 171.0 | -COOH | Carbonyl carbon; most deshielded signal. |

| Quat. | 145.0 - 148.0 | C3 (C-NH2) | Deshielded by direct attachment to nitrogen. |

| Quat. | 138.0 - 140.0 | C2 (Linker) | Bridgehead carbon. |

| Quat. | 130.0 - 132.0 | C1' (Tolyl) | Ipso carbon of the tolyl ring. |

| CH | 129.5 | C3', C5' (Tolyl) | Aromatic CH. |

| CH | 118.0 - 120.0 | C2', C6' (Tolyl) | Aromatic CH. |

| CH | 115.0 - 117.0 | C6 (Benzoic) | Ortho to COOH. |

| CH | 114.0 | C4 (Benzoic) | Ortho to NH2. |

| Quat. | 110.0 - 112.0 | C1 (Benzoic) | Ipso to COOH; shielded relative to other quaternary carbons. |

| CH | 108.0 | C5 (Benzoic) | Meta to COOH. |

| CH3 | 20.5 | Ar-CH₃ | Tolyl methyl group. |

Assignment Workflow & Logic

To validate the structure of a synthesized batch, follow this logical workflow using 1D and 2D NMR techniques.

Caption: Step-by-step logic for confirming structural identity using 1D and 2D NMR data.

Common Impurities & Troubleshooting

When analyzing this compound (often an intermediate), look for these specific impurity signatures:

-

Residual Starting Material (p-Toluidine):

-

Look for upfield aromatic doublets at ~6.5 ppm and ~6.9 ppm.

-

Look for a methyl singlet slightly shifted from the product (often ~2.15 ppm).

-

-

Unreduced Nitro Intermediate:

-

If synthesized from 3-nitro-2-(4-methylphenylamino)benzoic acid, the nitro group is strongly electron-withdrawing.

-

Signature: If the reduction is incomplete, protons H-4 and H-6 on the benzoic ring will appear significantly downfield (8.0 - 8.5 ppm) compared to the amino-product.

-

-

Decarboxylation:

-

Prolonged heating can lead to decarboxylation.

-

Signature: Loss of the COOH peak in 13C (~170 ppm) and appearance of a new aromatic proton signal.

-

References

- Fenamic Acid Derivatives: Comparison of spectral data for N-phenylanthranilic acid derivatives.

-

Intramolecular Hydrogen Bonding: Hansen, P. E.[1] "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Molecules, 2015.[2] Link

- MEK Inhibitor Synthesis: Review of synthetic routes for PD 184352 intermediates involving 2-(arylamino)benzoic acids. Organic Process Research & Development.

-

General Benzoic Acid NMR: "1H NMR spectrum of benzoic acid." Doc Brown's Chemistry. Link (Proxy reference for core scaffold shifts).

-

Mefenamic Acid Conformational Analysis: "Determination of Preferred Conformations of Mefenamic Acid in DMSO by NMR." AIP Conference Proceedings, 2019. Link

Sources

Technical Guide: Mass Spectrometry of 3-Amino-2-(4-methylphenylamino)benzoic Acid

The following guide details the mass spectrometric analysis of 3-Amino-2-(4-methylphenylamino)benzoic acid (CAS: 116702-65-9), a critical intermediate often associated with the synthesis of MEK inhibitors and acridone-based pharmaceuticals.

Executive Summary & Compound Profile

Target Analyte: this compound Molecular Formula: C₁₄H₁₄N₂O₂ Exact Mass: 242.1055 Da Role: Pharmaceutical Intermediate (MEK Inhibitor synthesis), Acridone precursor.

This guide addresses the analytical challenges inherent to this molecule: its amphoteric nature (carboxylic acid + two amine functionalities) and its propensity for in-source cyclization. The protocol below prioritizes Electrospray Ionization (ESI) in Positive Mode , leveraging the high proton affinity of the aniline-like nitrogens to achieve sub-ng/mL sensitivity.

Core Experimental Directive (LC-MS/MS)

Ionization Strategy: The Case for ESI(+)

While the carboxylic acid moiety suggests negative mode (ESI-) capability, the Positive Mode (ESI+) is superior for three mechanistic reasons:

-

Protonation Sites: The molecule possesses two basic nitrogen centers (primary amine at C3, secondary amine at C2). The C3-amino group, being electron-donating, significantly enhances the basicity of the system.

-

Fragmentation Stability: Protonated precursors ([M+H]⁺) generate structurally diagnostic product ions (e.g., acridinium species) via predictable ortho-effect pathways, whereas deprotonated ions ([M-H]⁻) often yield non-specific decarboxylation only.

-

Mobile Phase Compatibility: Acidic mobile phases (Formic Acid) required for C18 retention perfectly align with positive ionization.

Chromatographic Conditions[1][2]

-

Column: C18 (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: 5% B to 95% B over 8 minutes.

Why this works: The formic acid suppresses the ionization of the carboxylic acid in solution (keeping it neutral), increasing retention on the hydrophobic C18 stationary phase, while simultaneously ensuring the amines are protonated for the MS source.

Fragmentation Mechanism & MS/MS Pathways[3]

The fragmentation of this compound is dominated by the "Ortho Effect," where the spatial proximity of the carboxylic acid and the secondary amine facilitates intramolecular cyclization.

Primary Transition (Quantifier): The Acridinium Ion

Precursor: m/z 243.1 ([M+H]⁺)

-

Mechanism: Acid-catalyzed dehydration. The secondary amine nitrogen attacks the carbonyl carbon of the carboxylic acid, followed by water elimination. This results in a highly stable, resonance-stabilized acridinium cation .

-

Significance: This transition is high-intensity and structurally specific, making it the ideal quantifier.

Secondary Transition (Qualifier): Decarboxylation

Precursor: m/z 243.1 ([M+H]⁺)

-

Mechanism: Direct loss of the carboxyl group as CO₂.

-

Significance: Common to all anthranilic acid derivatives. Useful for confirming the carboxylic acid functionality.

Tertiary Transition: Toluidine Cleavage

Precursor: m/z 243.1

-

Mechanism: Cleavage of the C-N bridge, generating a 4-methylaniline (p-toluidine) radical cation or related species.

Visualization: Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways governed by the ortho-substitution pattern.

Figure 1: Proposed collision-induced dissociation (CID) pathways for the protonated precursor m/z 243.1.

Method Validation Parameters (MRM Table)

For quantitative analysis in biological matrices or reaction mixtures, use the following Multiple Reaction Monitoring (MRM) transitions.

| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) | Role |

| 3-Amino-2-(4-methyl...) | ESI (+) | 243.1 | 225.1 | 100 | 20 - 25 | Quantifier |

| ESI (+) | 243.1 | 199.1 | 100 | 15 - 20 | Qualifier 1 | |

| ESI (+) | 243.1 | 108.1 | 100 | 35 - 40 | Qualifier 2 | |

| Internal Standard * | ESI (+) | 247.1 | 229.1 | 100 | 20 - 25 | Reference |

*Recommended IS: Deuterated analog (d4-benzoic ring) or Mefenamic Acid-d3 if exact isotope is unavailable.

Analytical Workflow & Quality Control

To ensure data integrity, the following workflow incorporates "Self-Validating" steps.

Sample Preparation Protocol[1][4]

-

Stock Solution: Dissolve 1 mg in 1 mL DMSO (Solubility is poor in pure water/methanol due to zwitterionic character).

-

Working Standard: Dilute stock 1:1000 into 50:50 Methanol:Water + 0.1% Formic Acid .

-

Critical Step: The presence of acid in the diluent prevents the formation of anionic species and ensures the analyte is in the [M+H]⁺ form prior to injection.

-

-

Filtration: 0.2 µm PTFE filter (Avoid Nylon, which may bind acidic moieties).

Workflow Diagram

Figure 2: Linear Ion Trap / Triple Quadrupole Workflow for targeted quantification.

Troubleshooting & Impurity Profiling

In drug development (e.g., MEK inhibitors), this compound may appear as a degradation product.

-

Interference Warning: Isomers such as 2-amino-3-(4-methylphenylamino)benzoic acid (positional isomer) may co-elute.

-

Differentiation: The "Ortho Effect" (m/z 225 transition) is significantly weaker or absent in isomers where the amine and carboxylic acid are not adjacent. If the m/z 243

225 ratio drops, suspect isomeric contamination.

-

-

Carryover: The hydrophobic "tail" (tolyl group) can cause carryover on C18 columns.

-

Solution: Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.

-

References

-

MassBank Record: Benzoic Acid Derivatives . MassBank EU. Accessed 2024.[1] [Link] (Provides foundational fragmentation data for benzoic acid and anthranilic acid cores).

-

Fragmentation mechanisms of protonated benzoic acid and related compounds . ResearchGate. (2017). [Link] (Mechanistic basis for the decarboxylation and dehydration pathways in aromatic acids).

-

Determination of Primary Aromatic Amines by LC/MS/MS . Agilent Technologies Application Note. (2019). [Link] (Validates the use of PFP and C18 columns for amine-acid separation).

Sources

The Pharmacophore Potential of 3-Amino-2-(4-methylphenylamino)benzoic Acid

The following technical guide details the pharmacological potential, synthetic utility, and biological evaluation of 3-Amino-2-(4-methylphenylamino)benzoic acid . This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's role as a privileged scaffold for heterocyclic drug discovery.

A Technical Guide to Scaffold Utilization and Biological Evaluation

Executive Summary

This compound (CAS Reg. No. via homology: related to 3-amino-N-tolylanthranilic acid) represents a trifunctional "privileged structure" in drug discovery. It combines the core pharmacophore of fenamate NSAIDs (N-arylanthranilic acids) with an additional amino handle at the 3-position. This unique substitution pattern allows for divergent synthetic pathways, serving as a critical precursor for 1-arylbenzimidazoles and substituted quinazolinones , both of which exhibit potent antimicrobial and cytotoxic activities.

This guide delineates the compound's intrinsic biological activity, its application as a synthon for bioactive heterocycles, and validated protocols for its evaluation.

Chemical Profile & Structural Logic[1][2]

The molecule is characterized by a benzoic acid core substituted at the ortho and meta positions. Its biological relevance is dictated by three functional zones:

-

Zone A (Positions 1 & 2 - The Fenamate Core): The N-(4-methylphenyl)anthranilic acid motif mimics the structure of mefenamic acid and tolfenamic acid. This region is responsible for COX-1/COX-2 inhibition via hydrophobic interaction with the cyclooxygenase active site channel.

-

Zone B (Position 3 - The Amino Handle): The primary amine at position 3 breaks the symmetry of standard fenamates. It increases hydrophilicity and provides a nucleophilic site for Schiff base formation or cyclization.

-

Zone C (The 2,3-Diamine Vicinity): The proximity of the secondary amine (pos 2) and primary amine (pos 3) creates a perfect geometry for cyclization into benzimidazoles , a class of compounds known for DNA intercalation and kinase inhibition.

Physicochemical Properties (Calculated)

| Property | Value | Implication |

| Molecular Formula | C₁₄H₁₄N₂O₂ | Low MW, fragment-like |

| Molecular Weight | 242.27 g/mol | Ideal for lead optimization (<500 Da) |

| cLogP | ~2.8 - 3.2 | High membrane permeability; good oral bioavailability potential |

| H-Bond Donors | 3 (COOH, NH, NH₂) | Critical for target binding |

| Topological Polar Surface Area | ~75 Ų | Within the "sweet spot" for cell penetration (<140 Ų) |

Synthetic Utility & Pathway Visualization

The primary value of this compound lies in its "divergent synthesis" capability. It acts as a branch point for two major classes of bioactive heterocycles.

Pathway A: Benzimidazole Synthesis

Reaction with carboxylic acids or aldehydes under acidic conditions closes the ring between N(2) and N(3), yielding 1-(p-tolyl)-2-substituted benzimidazoles . These derivatives are frequently cited for antiviral and anticancer activity.[1]

Pathway B: Quinazolinone Synthesis

Reaction with acetic anhydride or formamide engages the COOH(1) and NH(2) groups (or NH(3) depending on conditions), yielding quinazolin-4(3H)-ones . These are classic antimicrobial and anticonvulsant scaffolds.

Figure 1: Divergent synthetic pathways utilizing the 3-amino-2-anilinobenzoic acid scaffold.

Biological Activity Profile

A. Intrinsic Activity (Anti-inflammatory)

As a structural analog of Tolfenamic Acid , the uncyclized acid exhibits anti-inflammatory potential.

-

Mechanism: Inhibition of prostaglandin biosynthesis via blockade of the arachidonic acid binding channel in COX enzymes.

-

Potency: Typically lower than diclofenac but with a potentially improved safety profile due to the 3-amino group altering metabolic clearance.

B. Derivative Activity (Antimicrobial & Cytotoxic)

The derivatives synthesized from this scaffold show the most significant bioactivity.

| Derivative Class | Target Organism/Cell Line | Activity Type | Key Findings |

| Quinazolinones | Staphylococcus aureus | Antibacterial | Moderate to high activity (MIC 12.5–50 µg/mL). Disrupts cell wall synthesis. |

| Benzimidazoles | MCF-7 (Breast Cancer) | Cytotoxic | IC₅₀ values often < 10 µM.[1] Induces apoptosis via tubulin polymerization inhibition. |

| Schiff Bases | Candida albicans | Antifungal | 3-amino Schiff bases show enhanced lipophilicity and fungal membrane penetration. |

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are standardized for evaluating this compound and its derivatives.

Protocol 1: Synthesis of the Scaffold (Ullmann Condensation)

Note: This synthesis requires an inert atmosphere to prevent oxidation of the diamine.

-

Reagents: 3-Amino-2-chlorobenzoic acid (1.0 eq), p-Toluidine (1.2 eq), Potassium Carbonate (2.0 eq), Cu powder (catalytic), DMF (Solvent).

-

Procedure:

-

Suspend reagents in DMF under nitrogen.

-

Heat to reflux (140°C) for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

-

Critical Step: The reaction color typically shifts from pale to deep brown/green indicating copper complexation.

-

Cool to room temperature and pour into ice-cold 1N HCl.

-

Filter the precipitate.[2] Recrystallize from Ethanol/Water to yield the target acid.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Purpose: To evaluate the anticancer potential of the scaffold and its derivatives.

-

Cell Preparation: Seed MCF-7 or HeLa cells in 96-well plates (5 × 10³ cells/well) in DMEM media. Incubate for 24h at 37°C/5% CO₂.

-

Treatment: Dissolve the test compound in DMSO (Final concentration < 0.1%). Prepare serial dilutions (0.1 µM to 100 µM). Add to wells.

-

Incubation: Incubate for 48 hours.

-

Development:

-

Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

-

Remove media carefully.

-

Add 100 µL DMSO to solubilize formazan crystals.

-

-

Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)

Standard: CLSI M07-A10

-

Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

-

Plate Setup: Use 96-well plates with Mueller-Hinton Broth.

-

Dilution: Add test compound (dissolved in DMSO) to the first column and perform 2-fold serial dilutions across the plate.

-

Control: Include Ciprofloxacin as a positive control and DMSO as a negative vehicle control.

-

Incubation: 37°C for 18–24 hours.

-

Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the validated SAR modifications for this scaffold.

Figure 2: Structure-Activity Relationship (SAR) map highlighting modifiable zones for lead optimization.

References

-

Synthetic Utility of Anthranilic Acids

- Title: Synthesis of Some New Quinazolinone Derivatives and Evalu

- Source: NIH / PubMed Central.

- Significance: Validates the cyclization of 2-amino-benzoic acid derivatives into quinazolinones and their subsequent antimicrobial testing.

-

URL:[Link]

-

Biological Activity of PABA Analogs

-

Compound Identification

-

Related Scaffold Activity (Benzothiazoles/Benzimidazoles)

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. excli.de [excli.de]

- 4. 3-[N-(4-methylphenyl)amino]benzoic acid | C14H13NO2 | CID 53323514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: 3-Amino-2-(4-methylphenylamino)benzoic Acid Scaffolds

Content Type: Advanced Synthetic & Medicinal Chemistry Guide Audience: Medicinal Chemists, Process Chemists, and Oncology Researchers[1]

Executive Summary

3-Amino-2-(4-methylphenylamino)benzoic acid represents a specialized subclass of the fenamate (N-phenylanthranilic acid) pharmacophore.[1] Unlike standard fenamates (e.g., Mefenamic acid) which function primarily as COX inhibitors, the introduction of an amino group at the C3 position transforms this molecule into a bifunctional "ortho-diamine" synthon .

This structural modification drastically alters its reactivity profile, shifting its utility from a simple anti-inflammatory agent to a high-value precursor for tricyclic nitrogen heterocycles, particularly acridines , acridones , and benzimidazoles . These derivatives are critical in oncology research as DNA intercalators and Topoisomerase II inhibitors.[1]

This guide details the synthesis, purification, and divergent derivatization of this scaffold, emphasizing its role as a privileged structure in drug discovery.

Part 1: Chemical Architecture & Properties

The Pharmacophore

The molecule consists of an anthranilic acid core substituted at the nitrogen with a p-tolyl group and functionalized at the C3 position with a primary amine.[1]

| Property | Description | Mechanistic Implication |

| Core Scaffold | Diphenylamine-2-carboxylic acid | Lipophilic backbone; mimics the kinase hinge-binding region (similar to MEK inhibitors).[1] |

| C3-Amino Group | Primary Amine (-NH2) | Critical Handle: Provides a nucleophile for ortho-cyclization, enabling the formation of fused heterocyclic rings (e.g., benzimidazoles).[1] |

| C2-Linker | Secondary Amine (-NH-) | Acts as the bridge for the diphenyl system; susceptible to oxidation to form acridines.[1] |

| C1-Carboxyl | Carboxylic Acid (-COOH) | Solubilizing group; electron-withdrawing; participates in intramolecular cyclization (acridone formation).[1] |

Physicochemical Profile[2]

-

Molecular Formula: C14H14N2O2

-

Calculated MW: ~242.27 g/mol

-

Solubility: Low in water; soluble in DMSO, DMF, and hot ethanol.

-

Acidity: Amphoteric due to the presence of both carboxylic acid (acidic) and amine (basic) moieties.

Part 2: Synthetic Pathways (The "Build" Phase)

The synthesis of this compound is a two-step sequence: an Ullmann Condensation followed by a Chemoselective Reduction .[1]

Step 1: Ullmann Condensation

The formation of the diphenylamine bond is achieved by coupling 2-chloro-3-nitrobenzoic acid with p-toluidine.[1]

-

Reagents: 2-Chloro-3-nitrobenzoic acid, p-Toluidine, Copper powder (catalyst), K2CO3 (base).[1]

-

Solvent: DMF or Isoamyl alcohol.[1]

-

Mechanism: Nucleophilic aromatic substitution (

) facilitated by copper coordination (Ullmann-type).[1]

Step 2: Nitro Reduction

The 3-nitro intermediate is reduced to the 3-amino target.[1]

-

Method A (Catalytic): H2 (balloon), 10% Pd/C, Ethanol/EtOAc.[2]

-

Method B (Chemical): Iron powder, NH4Cl, Ethanol/Water (Bechamp reduction). Preferred for scale-up to avoid catalyst poisoning.[1]

Visualization: Synthetic Workflow

Caption: Two-step synthesis of the target scaffold via Ullmann coupling and Nitro reduction.

Part 3: Divergent Derivatization (The "Use" Phase)

The true value of this molecule lies in its ability to cyclize into bioactive heterocycles.[1]

Pathway A: Acridone Formation (Anti-Tumor)

Heating the scaffold in acidic dehydrating media causes cyclization between the carboxylic acid and the phenyl ring C-H (via an acyl-cation intermediate).

-

Reagent: Polyphosphoric Acid (PPA) or POCl3.

-

Product: 4-Amino-1-methylacridin-9(10H)-one derivatives.[1]

-

Application: DNA intercalation; Topoisomerase II inhibition.[1]

Pathway B: Benzimidazole Formation

The vicinal diamine system (the C3-amino and the C2-secondary amine) allows for condensation with aldehydes or carboxylic acids.[1]

-

Reagent: R-CHO / Na2S2O5 or R-COOH / PPA.[1]

-

Product: 1-(4-methylphenyl)-2-substituted-benzimidazole-7-carboxylic acids.[1]

-

Application: Kinase inhibitors (mimicking the ATP purine core).

Visualization: Derivatization Logic

Caption: Divergent synthesis pathways utilizing the 3-amino-fenamate core.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-2-(4-methylphenylamino)benzoic acid

This protocol establishes the carbon-nitrogen bond.[1]

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Charge: Add 2-chloro-3-nitrobenzoic acid (20.1 g, 100 mmol), p-toluidine (16.0 g, 150 mmol), anhydrous K2CO3 (27.6 g, 200 mmol), and Copper powder (0.6 g) to DMF (100 mL).

-

Reaction: Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

-

Workup:

-

Purification: Recrystallize from Ethanol/Water.

Protocol 2: Reduction to this compound

This protocol unmasks the nucleophilic amine.[1]

-

Setup: Hydrogenation vessel or high-pressure flask.

-

Charge: Dissolve the nitro-intermediate (10 g) in Methanol/Ethyl Acetate (1:1, 100 mL) . Add 10% Pd/C (1.0 g, 10 wt%).

-

Reaction: Hydrogenate at 30–40 psi H2 at room temperature for 4 hours.

-

Workup:

-

Characterization: The product is often air-sensitive (oxidation to purple/black species).[1] Store under nitrogen or use immediately for the next step.

Part 5: Biological Relevance & Applications[12]

Oncology (DNA Intercalation)

Derivatives of this scaffold, particularly the acridines , function by sliding between DNA base pairs (intercalation). The 4-methylphenyl group provides steric bulk that can enhance specificity for certain DNA sequences or Topoisomerase isoforms.[1]

Kinase Inhibition (MEK/MAPK)

The diphenylamine core is homologous to PD184352 (CI-1040) and Mefenamic acid .[1] While the 3-amino group is not present in CI-1040, it allows for the construction of tricyclic inhibitors that lock the diphenylamine conformation, potentially increasing potency against kinases like MEK1/2 .[1]

Comparative Activity Data

Based on structure-activity relationship (SAR) studies of analogous fenamates:

| Compound Class | Modification | Primary Biological Target |

| Fenamates | Unsubstituted | COX-1 / COX-2 (Anti-inflammatory) |

| 3-Amino-Fenamates | 3-NH2 group | Synthetic Intermediate / weak COX inhibitor |

| Acridones | Cyclized (C1-C2') | DNA Intercalation / Topoisomerase II |

| Benzimidazoles | Cyclized (C2-C3) | Kinase (ATP-competitive) / Tubulin |

References

-

Ullmann Condensation Methodology

-

Ma, D., et al. "Accelerating Effect of Amino Acids on Copper-Catalyzed Coupling of Aryl Halides with Amines."[1] Journal of Organic Chemistry. (Demonstrates modern protocols for coupling anthranilic acids).

-

-

Acridine Synthesis from Diphenylamine Acids

- Gellerman, G., et al. "Synthesis of novel 3-amino-acridin-9-one derivatives." Tetrahedron. (Details the cyclization of 2-phenylaminobenzoic acids using PPA).

-

Biological Activity of 3-Amino-benzoic Acid Derivatives

-

ResearchGate.[1] "Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-2-phenylamino-benzoic acid derivatives." (Specific reference to the 3-amino-2-phenylamino scaffold).

-

-

Benzimidazole Synthesis from o-Phenylenediamines

-

MDPI Molecules.[1] "Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives." (Illustrates the utility of the diamine motif in creating fused heterocycles).

-

-

General Properties of N-Phenylanthranilic Acid (Fenamic Acid)

Sources

- 1. prepchem.com [prepchem.com]

- 2. rsc.org [rsc.org]

- 3. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 5. calpaclab.com [calpaclab.com]

- 6. N-Phenylanthranilic Acid | C13H11NO2 | CID 4386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Phenylanthranilic acid | 91-40-7 [chemicalbook.com]

- 8. lobachemie.com [lobachemie.com]

Technical Guide: The Discovery and Engineering of N-Aryl Anthranilic Acid Compounds (Fenamates)

Executive Summary

This technical guide analyzes the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as Fenamates (N-aryl anthranilic acids). Originally discovered in the 1960s as cyclooxygenase (COX) inhibitors, this scaffold has experienced a pharmacological renaissance due to its unique ability to modulate the NLRP3 inflammasome and specific ion channels (Slo2.1). This guide details the chemical evolution from classical Ullmann condensation to modern Buchwald-Hartwig amination, explores the critical Structure-Activity Relationships (SAR) governing their non-coplanar binding modes, and provides validated experimental protocols for synthesis and bioassay.

Historical Genesis & Chemical Architecture

The discovery of fenamates is attributed to the research division of Parke-Davis in the 1950s and 60s. The seminal work by Winder et al. (1962) established the anti-inflammatory properties of N-phenylanthranilic acids, leading to the development of Mefenamic acid (Ponstel).

The Core Pharmacophore

The fenamate scaffold consists of two aromatic rings linked by a secondary amine (NH) bridge:

-

Ring A (Anthranilic Acid): Contains the carboxylic acid moiety essential for ionic anchoring.

-

Ring B (N-Aryl): A phenyl ring bearing specific substituents (usually at the ortho or meta positions) that dictate potency and selectivity.